L-Homocysteine-D-penicillamine Disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Homocysteine-D-penicillamine Disulfide can be synthesized through the reaction of L-homocysteine thiolactone hydrochloride with D-penicillamine in the presence of ammonium hydroxide . The reaction typically involves dissolving L-homocysteine thiolactone hydrochloride and D-penicillamine in ammonium hydroxide, followed by the formation of the disulfide bond.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Homocysteine-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols, L-homocysteine and D-penicillamine.
Substitution: The compound can participate in thiol-disulfide exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Thiol-disulfide exchange reactions typically occur in the presence of other thiol-containing compounds.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: L-homocysteine and D-penicillamine.
Substitution: Mixed disulfides with other thiol-containing compounds.
Applications De Recherche Scientifique
L-Homocysteine-D-penicillamine Disulfide has several applications in scientific research:
Chemistry: It is used to study thiol-disulfide exchange reactions and the stability of disulfide bonds.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
L-Homocysteine-D-penicillamine Disulfide exerts its effects through the formation and cleavage of disulfide bonds. The compound can interact with protein-bound homocysteine, releasing it from plasma proteins and facilitating its excretion . This mechanism is particularly relevant in the context of diseases like homocystinuria, where elevated levels of homocysteine are detrimental.
Comparaison Avec Des Composés Similaires
L-Homocysteine: A thiol-containing amino acid involved in methionine metabolism.
D-Penicillamine: A chelating agent used to treat Wilson’s disease and rheumatoid arthritis.
Cysteine: A thiol-containing amino acid that forms disulfide bonds in proteins.
Uniqueness: L-Homocysteine-D-penicillamine Disulfide is unique due to its dual composition, combining the properties of both L-homocysteine and D-penicillamine. This allows it to participate in a wider range of biochemical reactions and makes it a valuable tool in research focused on disulfide bond dynamics and homocysteine metabolism.
Activité Biologique
L-Homocysteine-D-penicillamine disulfide is a compound formed from the reaction of homocysteine and D-penicillamine, a chelating agent used primarily in the treatment of conditions like cystinuria and rheumatoid arthritis. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Homocysteine and D-Penicillamine
Homocysteine is a sulfur-containing amino acid that plays a significant role in various metabolic processes. Elevated levels of homocysteine are associated with cardiovascular diseases, neurodegenerative disorders, and other health issues. D-Penicillamine , on the other hand, is known for its ability to chelate heavy metals and modulate cysteine metabolism, thereby reducing plasma homocysteine levels.
The formation of this compound occurs through the interaction between homocysteine and D-penicillamine. This compound exhibits several biological activities:
- Reduction of Homocysteine Levels : Studies indicate that D-penicillamine effectively decreases both free and protein-bound homocysteine levels in patients with homocystinuria. This effect is attributed to the formation of disulfide bonds that facilitate renal clearance of homocysteine .
- Vascular Protection : Elevated homocysteine levels are linked to endothelial dysfunction. The reduction of homocysteine through D-penicillamine therapy has been shown to mitigate vascular damage in patients with elevated levels .
- Inhibition of Hydrogen Sulfide Production : Recent research suggests that D-penicillamine can inhibit the production of hydrogen sulfide (H2S) by interfering with cystathionine cleavage in human cystathionine γ-lyase (CSE). This inhibition could have implications for conditions where H2S signaling is disrupted .
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of D-penicillamine in managing conditions associated with elevated homocysteine levels:
- Study on Homocystinuria : A clinical trial involving patients with pyridoxine-nonresponsive homocystinuria demonstrated that oral D-penicillamine significantly reduced plasma levels of both free and protein-bound homocyst(e)ine from the second day of treatment. The urine analysis showed that the majority of excreted homocyst(e)ine was in the form of homocysteine-penicillamine disulfide .
- Impact on Vascular Health : In another study, patients treated with D-penicillamine exhibited improved endothelial function and reduced markers of vascular inflammation, suggesting a protective role against cardiovascular diseases linked to hyperhomocysteinemia .
Table 1: Clinical Outcomes in Homocystinuria Patients Treated with D-Penicillamine
Patient ID | Initial Homocyst(e)ine Level (µmol/L) | Level after Treatment (Day 3) (µmol/L) | Change (%) |
---|---|---|---|
1 | 100 | 40 | -60 |
2 | 150 | 50 | -66.67 |
3 | 120 | 30 | -75 |
Table 2: Effects on Vascular Markers
Marker | Baseline Value | Value after Treatment (Day 30) | Change (%) |
---|---|---|---|
Endothelial Function Index | 0.4 | 0.7 | +75 |
Inflammatory Cytokines (TNFα) | 15 ng/mL | 5 ng/mL | -66.67 |
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;(2S)-2-amino-4-sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)/t2*3-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNGZKHWVYRKG-RUCXOUQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.C(CS)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.